molecular formula C13H11NO2 B057280 N-phenylanthranilic acid CAS No. 91-40-7

N-phenylanthranilic acid

Cat. No.: B057280
CAS No.: 91-40-7
M. Wt: 213.23 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
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Description

N-phenylanthranilic acid, also known as 2-(phenylamino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₁NO₂. It is a derivative of anthranilic acid where the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Safety and Hazards

N-Phenylanthranilic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also poisonous by intravenous and intraperitoneal routes .

Chemical Reactions Analysis

Types of Reactions

N-phenylanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylanthranilic acid is unique due to its phenyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This substitution enhances its ability to block chloride channels and affects its interaction with biological targets .

Properties

IUPAC Name

2-anilinobenzoic acid
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InChI

InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
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InChI Key

ZWJINEZUASEZBH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
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Molecular Formula

C13H11NO2
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DSSTOX Substance ID

DTXSID6059025
Record name N-Phenylanthranilic acid
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Molecular Weight

213.23 g/mol
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Fenamic acid
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Vapor Pressure

0.00000238 [mmHg]
Record name Fenamic acid
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CAS No.

91-40-7
Record name N-Phenylanthranilic acid
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Synthesis routes and methods I

Procedure details

As shown in Scheme 7, coupling of 3-bromo-4-nitrotoluene with 2-amino-benzoic acid via an Ullmann reaction yields an N-phenyl-anthranilic acid. After protection of the acid with 2-amino-2-methyl-1-propanol, oxidation affords the corresponding aldehyde. Addition of vinyl magnesium bromide and deprotection provides the N-phenyl-anthranilic acid containing a latent Michael acceptor. ##STR15##
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Synthesis routes and methods II

Procedure details

Redistilled aniline (310 g, 3.32 mol), pure 2-chlorobenzoic acid (82 g, 0.52 mol), fresh dried potassium carbonate (82 g, 0.6 mol) and cupric oxide (2.0 g) are refluxed for two hours in an oil bath (air cooler). Excess aniline is initially removed by distillation in vacuum and later by water vapor. The remaining solution (500 ml) is boiled for 15 min. with 40 g of activated carbon and filtrated. The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation. After cooling the deposit is separated by filtration, washed in water and dried at 120° C. This blue-grey product is cleaned out by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate and boiling for 5 minutes with 25 g activated carbon. This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming). The deposit is separated by filtration, washed in water and dried at 120° C.
Quantity
310 g
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82 g
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82 g
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[Compound]
Name
cupric oxide
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-phenylanthranilic acid?

A1: this compound has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using techniques like IR and NMR spectroscopy. IR spectroscopy helps identify characteristic functional groups like carboxylic acids and secondary amines present in the molecule [, ]. NMR spectroscopy, particularly 1H-NMR, provides insights into the structure and environment of hydrogen atoms within the molecule, aiding in structural elucidation [].

Q3: How does the structure of this compound influence its solubility?

A3: The presence of both a polar carboxylic acid group and a non-polar aromatic ring system in this compound contributes to its solubility in a range of solvents. While it shows solubility in polar solvents like water, it also dissolves in organic solvents such as methanol and hexane []. The specific solubility profile can be influenced by substituents on the aromatic rings, impacting its bioavailability and formulation strategies [].

Q4: What are some of the known biological activities of this compound derivatives?

A4: this compound derivatives have been reported to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, diuretic, bacteriostatic, and fungistatic properties [, ]. Certain derivatives have shown potential as anticancer agents []. Notably, some NPAA derivatives, like mefenamic acid and flufenamic acid, are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs) [, , ].

Q5: How do this compound derivatives exert their anti-inflammatory effects?

A5: Studies suggest that this compound derivatives, particularly those with a diphenylamine core structure, can inhibit cyclooxygenase (COX) enzymes [, ]. COX enzymes are involved in the production of prostaglandins, key mediators of inflammation. By inhibiting COX activity, these compounds reduce prostaglandin synthesis, thereby mitigating inflammation [].

Q6: Do this compound derivatives interact with ion channels?

A6: Yes, research indicates that this compound can act as a chloride channel blocker [, , ]. This property has been implicated in its ability to inhibit the adherence of lymphatic endothelial cells [] and influence the configurational changes of bovine pulmonary artery endothelial cells [].

Q7: Are there any known biomarkers for monitoring the effects of this compound?

A7: Research suggests that urinary phospholipids, particularly sphingomyelin, phosphatidylcholine, and phosphatidylethanolamine, may serve as potential biomarkers for early renal injury associated with renal papillary necrosis induced by this compound []. Additionally, urinary renal papillary antigen-1 (RPA-1) has been identified as a potential biomarker for collecting duct injury associated with this compound-induced papillary necrosis in rats [].

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structural modifications of the this compound scaffold significantly influence its biological activity. For instance, the presence and position of substituents on the aromatic rings can alter the compound's binding affinity to target proteins, affecting its potency and selectivity [, , ]. Studies have shown that the introduction of electrodonor substituents in the ester molecule of this compound derivatives can increase activation energy and free activation energy, impacting the kinetics of their alkaline hydrolysis []. Additionally, the presence of a carboxylic acid group on the diphenylamine core significantly enhances the compound's ability to reduce L-selectin surface expression in neutrophils [].

Q9: Have computational methods been employed to study this compound derivatives?

A9: Yes, computational chemistry techniques, such as molecular docking, have been utilized to investigate the interactions of this compound derivatives with their target proteins [, ]. These studies provide valuable insights into the binding modes and potential inhibitory mechanisms of these compounds, facilitating the design of novel and more effective derivatives.

Q10: What is known about the toxicity profile of this compound?

A10: While certain this compound derivatives like mefenamic acid are used clinically, this compound itself has been associated with renal papillary necrosis in rats upon repeated administration [, , ]. This highlights the importance of careful toxicological evaluation of newly designed derivatives.

Q11: What are some common methods for synthesizing this compound derivatives?

A11: this compound derivatives can be synthesized using various methods, including the classical Ullmann condensation reaction, which involves the copper-catalyzed coupling of 2-halobenzoic acids with anilines [, , , ]. Recent advances have explored more efficient and environmentally friendly approaches, such as microwave-assisted synthesis in aqueous media [, ] and copper acetate-catalyzed reactions in water [].

Q12: Has this compound been explored for applications beyond pharmaceuticals?

A12: While primarily investigated for their pharmaceutical potential, this compound and its derivatives have found applications in other areas. For instance, poly-N-phenylanthranilic acid has been explored as a component in advanced electrode coatings for supercapacitors []. Its ability to form complexes with rare earth metals has also led to investigations into its potential use in fluorescent materials [, , ].

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